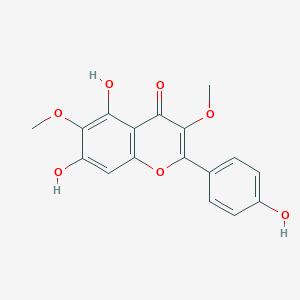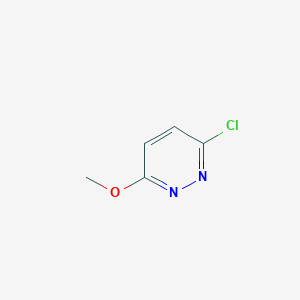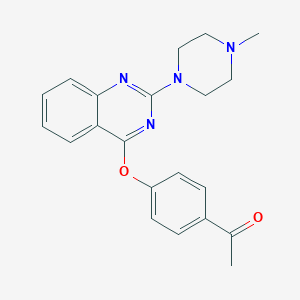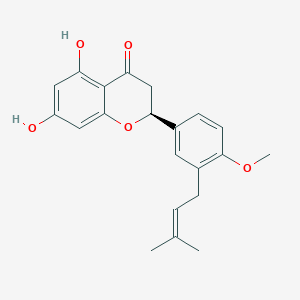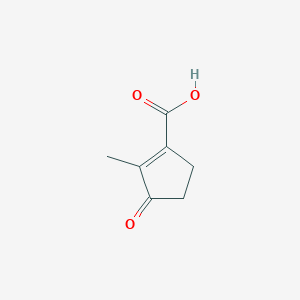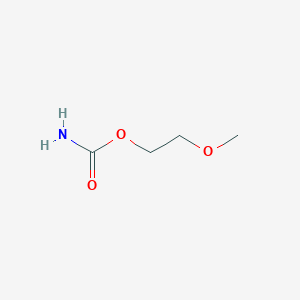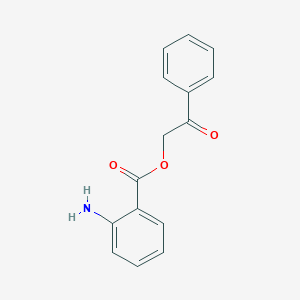
2-Oxo-2-phenylethyl 2-aminobenzoat
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 2-aminobenzoate is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.269 g/mol. This compound is used primarily for research purposes and has various applications in scientific studies.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 2-aminobenzoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate involves a multicomponent reaction. One common method includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-phenylethyl 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism by which 2-Oxo-2-phenylethyl 2-aminobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxopropyl 2-aminobenzoate
- 3,3-Dimethyl-2-oxobutyl 2-aminobenzoate
- 2-Phenyl-2-hydroxymethyl-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
2-Oxo-2-phenylethyl 2-aminobenzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound for research in multiple scientific fields.
Eigenschaften
IUPAC Name |
phenacyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWUFWEFSCIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395635 | |
| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130627-10-0 | |
| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction involving 2-oxo-2-phenylethyl 2-aminobenzoate discussed in the research?
A1: The primary reaction explored is the rearrangement of 2-oxo-2-phenylethyl 2-aminobenzoate to form 2-phenyl-2-hydroxymethyl-2,3-dihydroquinazolin-4(1H)-one. [] This rearrangement represents a synthetic route to dihydroquinazolinone derivatives, which are important heterocyclic compounds with various biological activities.
Q2: Did the research find that the rearrangement of 2-oxo-2-phenylethyl 2-aminobenzoate always yield the desired dihydroquinazolinone product?
A2: No, the research demonstrated that the reaction's success is dependent on the structure of the starting compound. For instance, when 2-oxopropyl 2-aminobenzoate, 2-oxo-2-phenylethyl 2-aminobenzoate, and 3,3-dimethyl-2-oxobutyl 2-aminobenzoate, along with some of their N-methyl and N-phenyl analogues, were tested, only specific cases resulted in the expected dihydroquinazolinone products, and even then, in limited yields. [] This highlights the importance of structural features in governing the reaction pathway. The study also confirmed the structure of the formed dihydroquinazolin-4(1H)-one skeleton through X-ray analysis. []
Q3: Beyond the rearrangement reaction, was there another application of 2-oxo-2-phenylethyl 2-aminobenzoate investigated in the research?
A3: Yes, 2-oxo-2-phenylethyl 2-aminobenzoate was also used as a monomer to synthesize its corresponding polymer, poly(2-oxo-2-phenylethyl 2-aminobenzoate), using ammonium peroxydisulfate as an initiator. [] This polymer was then used to create a nanocomposite by incorporating bentonite via intercalation. [] The research characterized the resulting nanocomposite, examining its thermal properties and morphology. The electrical conductivity of the nanocomposite was also assessed. [] This exploration indicates the potential of 2-oxo-2-phenylethyl 2-aminobenzoate and its derivatives in material science and engineering applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




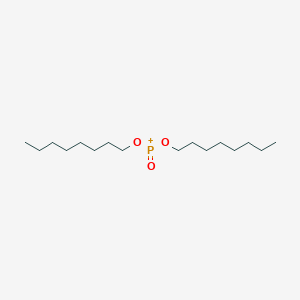
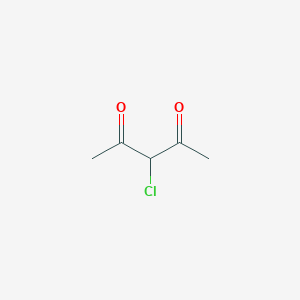

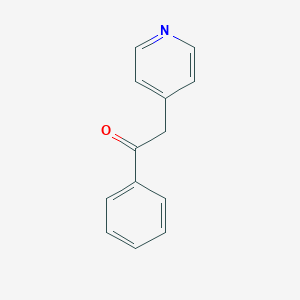

![[2-(Dimethylamino)ethyl]hydrazine](/img/structure/B157565.png)
